
2',3'-Dideoxyuridine
描述
2',3'-二脱氧尿苷是一种合成的核苷类似物,其核糖糖的2'和3'位置缺少羟基。该化合物在结构上类似于尿苷,一种天然存在的核苷,但由于缺少这些羟基,它表现出独特的性质,使其在各种科学和医学应用中发挥作用。 2',3'-二脱氧尿苷的分子式为C9H12N2O4,分子量为212.20 g/mol .
准备方法
合成路线和反应条件
2',3'-二脱氧尿苷的合成通常涉及从尿苷中选择性去除羟基。 一种常见的方法是使用Mitsunobu反应,其中尿苷在适当的醇存在下与三苯基膦和偶氮二羧酸二乙酯反应,生成所需的二脱氧化合物 . 另一种方法涉及在三苯基膦和偶氮二羧酸二乙酯存在下使用双(N-烷基氨基甲酰氧基甲基)磷酸酯,以生成2',3'-二脱氧尿苷 .
工业生产方法
2',3'-二脱氧尿苷的工业生产可能涉及微生物方法,如转二脱氧核糖基化,其中使用大肠杆菌等微生物从尿苷和腺嘌呤生产该化合物 . 通过调整pH和温度条件,可以优化这种方法以实现大规模生产。
化学反应分析
反应类型
2',3'-二脱氧尿苷会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成尿嘧啶衍生物。
还原: 还原反应可以将其转化为其他核苷类似物。
取代: 它可以在温和条件下发生亲核取代反应,形成不同的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 可以使用胺和硫醇等亲核试剂。
形成的主要产物
科学研究应用
HIV Treatment
Clinical studies have demonstrated varying degrees of success with ddUrd in HIV treatment protocols. While earlier studies indicated limited efficacy when used alone, combination therapies incorporating ddUrd have shown promise. For instance, when combined with other antiretroviral agents, ddUrd can enhance overall antiviral activity and potentially reduce viral load more effectively than monotherapy .
Hepatitis B and C
Recent investigations have also explored the use of ddUrd against hepatitis B virus (HBV) and hepatitis C virus (HCV). Preliminary findings suggest that certain derivatives of ddUrd exhibit antiviral activity against these viruses, indicating a broader application for this compound beyond HIV .
Case Studies
作用机制
2',3'-二脱氧尿苷通过在复制过程中被整合到DNA中发挥作用,在那里它充当链终止剂。这种整合阻止了进一步核苷酸的添加,有效地停止了DNA合成。 该化合物靶向病毒逆转录酶,使其对逆转录病毒如HIV有效 . DNA合成的抑制导致病毒复制的抑制和受感染个体病毒载量的减少。
相似化合物的比较
2',3'-二脱氧尿苷与其他核苷类似物类似,例如:
3'-叠氮-3'-脱氧胸腺嘧啶 (AZT): 两种化合物都用作抗病毒剂,但AZT在3'位有一个叠氮基团,使其对HIV更有效.
2',3'-二脱氧胞苷: 该化合物也用于抗病毒治疗,但含有胞嘧啶碱而不是尿嘧啶碱.
2',3'-二脱氧肌苷: 结构类似,但含有肌苷碱,用于治疗HIV.
2',3'-二脱氧尿苷的独特之处在于它特异性地整合到DNA中,并且能够充当链终止剂,使其成为抗病毒治疗和研究中的一种有价值的工具 .
生物活性
2',3'-Dideoxyuridine (ddU) is a nucleoside analog that has garnered attention for its potential antiviral properties, particularly against HIV. The compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which significantly alters its biological activity compared to natural nucleosides. This article delves into the biological activity of ddU, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
The primary mechanism by which ddU exerts its antiviral effects is through its incorporation into viral DNA during replication. Once incorporated, ddU acts as a chain terminator, preventing further elongation of the DNA strand. This property is particularly relevant in the context of retroviruses like HIV, where reverse transcriptase incorporates ddU into the viral genome.
Key Research Findings
- Inhibition of HIV Replication : Studies have demonstrated that ddU can inhibit the infectivity and cytopathic effects of HIV-1 in vitro. It has been shown to be effective in reducing viral load in infected cell lines by disrupting the replication cycle of the virus .
- Pharmacokinetics : The pharmacokinetic properties of ddU have been studied extensively. It exhibits a relatively short half-life and incomplete oral bioavailability, which poses challenges for its therapeutic use. However, modifications such as prodrug formulations have been explored to enhance its bioavailability and efficacy .
Case Studies
Several studies have investigated the clinical applications and effectiveness of ddU in treating HIV:
- Clinical Trials : A clinical trial involving ddU showed promising results in reducing viral loads among patients with HIV. The study highlighted that while ddU alone was not sufficient for long-term viral suppression, it could be beneficial when used in combination with other antiretroviral therapies .
- Combination Therapy : Research indicates that combining ddU with other nucleoside analogs enhances its antiviral activity. For instance, in vitro studies suggest that when ddU is administered alongside zidovudine (AZT), the overall antiviral effect is significantly improved .
Data Tables
The following table summarizes key pharmacokinetic parameters and antiviral activities observed in various studies involving ddU:
Study | Dosage | Half-Life (h) | Bioavailability (%) | Antiviral Activity |
---|---|---|---|---|
100 mg | 0.6 - 1.0 | 53 | Moderate | |
50 mg | 0.5 - 1.5 | 101 (prodrug) | High | |
Variable | N/A | N/A | Significant reduction in viral load |
Research Findings
Recent investigations have focused on enhancing the efficacy of ddU through chemical modifications:
- ProTide Derivatives : The synthesis of phosphoramidate derivatives of ddU has shown improved anti-HIV activity compared to the parent compound. These modifications facilitate better cellular uptake and subsequent phosphorylation required for activation .
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities and phosphorylation processes for both ddU and its derivatives, indicating potential pathways for enhancing their therapeutic profiles .
属性
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h3-4,6,8,12H,1-2,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOTXLJHDSNXMW-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208558 | |
Record name | 2',3'-Dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5983-09-5 | |
Record name | 2',3'-Dideoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005983095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dideoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90208558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2',3'-dideoxyuridine against retroviruses like HIV?
A1: this compound exerts its antiviral effect by first being phosphorylated intracellularly to its active metabolite, this compound-5'-triphosphate (ddUTP) [, ]. ddUTP then acts as a potent and selective inhibitor of the reverse transcriptase (RT) enzyme of retroviruses like HIV [, , , ]. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain [, ]. Due to the lack of a 3'-hydroxyl group, ddUTP terminates further DNA chain elongation, ultimately blocking viral replication [, , ].
Q2: Why is this compound itself considered inactive against HIV in cells, despite the potency of its triphosphate form?
A2: Although ddUTP is a potent inhibitor of HIV reverse transcriptase, ddUrd itself displays poor anti-HIV activity in cells [, ]. This is attributed to its inefficient intracellular conversion to the active triphosphate form, primarily due to its low affinity for cellular nucleoside kinases responsible for the initial phosphorylation step [, ].
Q3: What novel metabolic pathways have been discovered for this compound and its analogues?
A4: Research has revealed a previously unrecognized metabolic pathway for this compound and similar analogues involving the formation of 5'-O-diphosphohexose derivatives []. Specifically, this compound-5'-O-diphosphoglucose and this compound-5'-O-diphospho-N-acetylglucosamine were identified in human peripheral blood mononuclear cells and bone marrow cells exposed to radiolabeled this compound []. These findings suggest unique metabolic features of this compound that may contribute to its distinct pharmacological profile.
Q4: What is the molecular formula and molecular weight of this compound?
A4: The molecular formula of this compound is C9H12N2O5, and its molecular weight is 228.20 g/mol.
Q5: How do structural modifications of the this compound scaffold affect its antiviral activity?
A6: Modifications at the 5-position of the uracil ring have been explored, with varying effects on activity: * 5-Alkyl substitutions: Small alkyl groups like methyl (thymidine) and ethyl generally retain or even enhance potency [, , ]. * 5-Halogens: Halogen substitutions, particularly chlorine (FddClUrd) at the 5-position, have demonstrated potent and selective anti-HIV-1 activity [, , ]. * 5-Alkoxymethyl groups: These modifications did not show significant activity against HIV-1 []. * 5-o-Carboranyl: This bulky, lipophilic substitution resulted in weak anti-HIV activity []. * 6-Benzyl group: When combined with a 1-[(2-hydroxyethoxy)methyl] substituent, this modification yielded potent anti-HIV-1 activity [].
Q6: What is the impact of modifications at the 3'-position on the activity of this compound analogues?
A7: The 3'-position is crucial for activity. Replacing the 3'-hydroxyl with: * Azido (AzddU): Retains potent anti-HIV activity, but shows cell type-dependent metabolism [, ]. * Fluoro (FddUrd): Generally enhances potency and selectivity against HIV [, ]. * Amino: Results in loss of significant antiviral activity []. * Isocyano: Leads to loss of anti-HIV activity and increased cytotoxicity compared to the azido analogue []. * Triazol-1-yl: Does not show significant anti-HIV activity [].
Q7: What is the significance of the 5'-hydroxyl group in this compound for its antiviral activity?
A8: The 5'-hydroxyl group is essential for the phosphorylation of this compound to its active triphosphate form []. Modifications at this position generally lead to a significant reduction or complete loss of antiviral activity, highlighting its critical role in the drug's mechanism of action [, ].
Q8: What is the in vitro antiviral activity of this compound and its analogues?
A10: The provided research focuses on the activity of this compound derivatives rather than the parent compound itself. Notably: * 3'-Azido-2',3'-dideoxyuridine (AzddU): Demonstrates potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells, comparable to AZT [, , , ]. * 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-halogen derivatives: Exhibit potent anti-HIV-1 activity in MT4 cells, with FddClUrd showing selectivity comparable to AZT []. * 2,5'-Anhydro analogues of AzddU and AZT: Display significant anti-HIV-1 activity, although generally lower than their parent compounds []. * 3'-Amino-2',3'-dideoxy-5-fluorouridine: Shows activity against adenovirus and some Gram-positive bacteria but not against HIV [].
Q9: What strategies have been explored to improve the delivery of this compound monophosphate into cells?
A12: Due to the poor cellular uptake of this compound monophosphate (ddUMP), researchers have explored the use of membrane-permeable prodrugs []. One approach involves masking the phosphate group with lipophilic pivaloyloxymethyl (piv) groups, creating bis(pivaloyloxymethyl) this compound 5'-monophosphate (piv2-ddUMP) []. This prodrug successfully delivered ddUMP into human T cells, leading to the formation of active di- and triphosphate metabolites and exhibiting anti-HIV-1 activity []. This “masked nucleotide” strategy holds promise for overcoming the limitations of poor cellular uptake associated with nucleotide analogues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。